molecular formula C20H19NO3 B11199362 Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199362
M. Wt: 321.4 g/mol
InChI Key: ODONDTCRDHRDPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring, an oxo group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Ethyl 2-(4-isopropylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Ethyl 2-(4-tert-butylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Uniqueness

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group

Biological Activity

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H21N3O4C_{27}H_{21}N_{3}O_{4} with a molecular weight of approximately 451.5 g/mol. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of isoquinoline derivatives. This compound has been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.23 mg/mL
S. aureus0.17 mg/mL
B. cereus0.25 mg/mL

These results indicate that the compound has a promising profile as an antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro studies showed that:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)12
HeLa (cervical cancer)10

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial and cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell growth and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of isoquinoline compounds, including this compound. Researchers found that modifications at specific positions on the isoquinoline ring significantly enhanced biological activity, demonstrating structure-activity relationships (SAR) that could guide future drug design .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C20H19NO3/c1-3-14-9-11-15(12-10-14)21-13-18(20(23)24-4-2)16-7-5-6-8-17(16)19(21)22/h5-13H,3-4H2,1-2H3

InChI Key

ODONDTCRDHRDPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC

Origin of Product

United States

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